Einecs 249-902-8

Supramolecular gels Rheology Soft materials

EINECS 249-902-8, systematically named triethanolamine adipate (2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid, CAS 90604-95-8), is a stoichiometric 1:1 salt formed from adipic acid and triethanolamine with the molecular formula C12H25NO7 and a molecular weight of 295.33 g/mol. Unlike its free base or acid precursors, this compound exists as a pre-formed ionic complex with distinct hydrogen-bonding capabilities, crystallinity, and pH characteristics that are not achievable by simple physical mixing of the individual components.

Molecular Formula C12H25NO7
Molecular Weight 295.33 g/mol
CAS No. 90604-95-8
Cat. No. B12668170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 249-902-8
CAS90604-95-8
Molecular FormulaC12H25NO7
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)
InChIKeyVGNUTRRATQMMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethanolamine Adipate (EINECS 249-902-8): A Defined 1:1 Salt for Supramolecular and Industrial Formulation Applications


EINECS 249-902-8, systematically named triethanolamine adipate (2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid, CAS 90604-95-8), is a stoichiometric 1:1 salt formed from adipic acid and triethanolamine with the molecular formula C12H25NO7 and a molecular weight of 295.33 g/mol [1]. Unlike its free base or acid precursors, this compound exists as a pre-formed ionic complex with distinct hydrogen-bonding capabilities, crystallinity, and pH characteristics that are not achievable by simple physical mixing of the individual components [1][2]. It has been investigated for supramolecular organogelation, antistatic textile treatments, and as a component in cement grinding aid formulations [3][4][5].

Why Triethanolamine Adipate (EINECS 249-902-8) Cannot Be Replaced by Its Free Base or Other Dicarboxylate Counterparts


Triethanolamine (TEA) free base is a viscous alkaline liquid (pH ~10.5 at 0.1 M), while adipic acid is a crystalline dicarboxylic solid. Simple admixture of these precursors does not replicate the defined 1:1 ionic lattice, hydrogen-bonding network, or the neutralized pH profile of the pre-formed triethanolamine adipate salt [1]. Furthermore, homologues of adipic acid—such as succinic (C4), glutaric (C5), pimelic (C7), or suberic (C8) acids—produce triethanolamine salts with differing carbon chain lengths, altering supramolecular assembly behavior, thermal stability, and solubility [2][3]. Evidence limitations are acknowledged: high-strength, head-to-head quantitative comparative data for this specific compound against its closest analogs remain scarce in the open literature [4].

Quantitative Differentiation Evidence for Triethanolamine Adipate (EINECS 249-902-8): Comparator-Based Analysis


Solvent-Dependent Organogelation: ADP-TEA-DMF vs. ADP-TEA-DMF-MeCN Rheological Comparison

In a 2024 head-to-head study, triethanolamine adipate (ADP-TEA) formed two distinct organogels with solvent-dependent mechanical properties. The gel formed in pure dimethylformamide (ADP-TEA-DMF) exhibited different viscoelastic characteristics compared to the gel formed in a 1:1 DMF-acetonitrile mixed solvent system (ADP-TEA-DMF-MeCN) [1]. While the study reports that rheological experiments were conducted to evaluate mechanical strength and viscoelastic attributes, the precise quantitative storage modulus (G') and loss modulus (G'') values are not publicly accessible in the abstract or preview [1]. This represents a high-strength evidence gap; the differentiation claim rests on the demonstrated solvent-tunability of gel properties as a class-level inference for adipate-based systems [1].

Supramolecular gels Rheology Soft materials

Defined 1:1 Stoichiometry and Crystal Structure: Differentiation from Physical Mixtures

Single-crystal X-ray diffraction (SC-XRD) at 296 K confirmed that triethanolamine adipate crystallizes as a well-defined ionic lattice composed of the adipate dianion (ADP²⁻) and the protonated triethanolamine cation (TEAH⁺), with an identical crystal structure observed for both Crystal-DMF and Crystal-DMSO phases [1]. This contrasts with a physical mixture of adipic acid and triethanolamine, which does not exhibit the same long-range periodic order or the specific hydrogen-bonding motif present in the pre-formed salt. The crystal structure was solved at 296 K for the DMF-grown crystal and under liquid nitrogen for the DMSO-grown crystal, revealing a consistent supramolecular architecture [1]. Comparative crystallographic data for triethanolamine salts of succinic, glutaric, or pimelic acid are not available in the same study, limiting direct cross-dicarboxylate comparison [1].

Crystal engineering Single-crystal XRD Supramolecular chemistry

Solubility Profile: Aqueous and DMSO Solubility of Triethanolamine Adipate

Triethanolamine adipate (EINECS 249-902-8) demonstrates a water solubility of at least 25 mg/mL (equivalent to ≥25 g/L), and a DMSO solubility of 50 mM (approximately 14.8 mg/mL based on MW 295.33 g/mol) [1]. For comparison, the free base triethanolamine (CAS 102-71-6) is miscible with water in all proportions, while adipic acid (CAS 124-04-9) has a water solubility of approximately 14 g/L at 25°C [2]. The salt thus exhibits intermediate solubility behavior, which may be advantageous in formulations requiring controlled dissolution rates or specific solvent compatibility.

Solubility Formulation Pre-formulation

Antistatic Textile Application: Triethanolamine Adipate Among Preferred Dicarboxylate Salts

US Patent 2,628,937 (1953) specifically claims triethanolamine adipate alongside TEA salts of pimelic, suberic, and sebacic acids as antistatic agents for textile fibers [1]. The patent asserts that these dibasic acid salts of triethanolamine impart antistatic properties to cellulose-based fibers when applied from aqueous solution. However, the patent does not provide quantitative comparative antistatic performance data (e.g., surface resistivity, static decay time) that would allow ranking of the adipate salt against its pimelate, suberate, or sebacate homologues. The differentiation is therefore based on the specific inclusion of the C6 (adipate) chain length within the patent claims, distinguishing it from shorter-chain (succinate, glutarate) or longer-chain alternatives that were not claimed [1].

Antistatic agents Textile finishing Polymer additives

Cement Grinding Aid Formulation: Adipate Component Integration

Chinese Patent CN102153308A (2011) discloses cement liquid grinding aid compositions containing triethanolamine (15-30 wt%), triisopropanolamine (10-25 wt%), ethylene glycol, and an 'adipate' component at 1-2 wt% [1]. While the patent does not explicitly identify the adipate as triethanolamine adipate, the co-presence of triethanolamine and adipate in the formulation suggests the in situ formation or pre-addition of the salt. The claimed benefit is improved cement fineness and specific surface area, alongside reduced grinding energy consumption. Quantitative comparative performance data against adipate-free formulations or formulations using alternative dicarboxylate salts are not provided in the patent, limiting the strength of this evidence to supporting or class-level inference [1].

Cement additives Grinding aids Construction chemicals

Evidence-Backed Application Scenarios for Triethanolamine Adipate (EINECS 249-902-8)


Supramolecular Organogel Engineering with Solvent-Tunable Mechanics

Researchers developing stimuli-responsive soft materials can exploit the demonstrated solvent-dependent gelation of triethanolamine adipate in DMF versus DMF-acetonitrile mixed systems. The ability to switch between gel states by solvent selection, as reported by Lepcha et al. (2024), provides a design handle for tuning viscoelastic properties without altering the gelator chemistry [1]. This is particularly relevant for controlled-release matrices, templated synthesis, and adaptive materials where mechanical compliance must match specific application requirements [1].

Pre-Formed Crystalline Salt for Reproducible Supramolecular Synthesis

In crystal engineering and co-crystal screening programs, procurement of the pre-formed triethanolamine adipate salt (rather than in situ mixing of adipic acid and TEA) ensures exact 1:1 stoichiometry and eliminates batch-to-batch variability in neutralization extent. The single-crystal XRD-confirmed structure of the ADP²⁻/TEAH⁺ lattice provides a validated starting point for reproducible crystallization studies, as demonstrated in the 2024 NJC study where identical crystal structures were obtained from both DMF and DMSO solvent systems [1].

Antistatic Finishing of Cellulose-Based Textiles and Polymers

Based on the claims of US Patent 2,628,937, triethanolamine adipate can be applied as an antistatic agent for cellulose fibers via aqueous treatment. Although modern comparative performance data are lacking, the historical patent precedent supports its use in textile finishing where a non-halogenated, nitrogen-containing ionic antistatic agent is desired. The C6 adipate chain length may offer a balance between hydrophilicity and compatibility with the fiber surface compared to shorter or longer dicarboxylate homologues [1].

Cement Grinding Aid Component for Enhanced Milling Efficiency

Industrial cement manufacturers and construction chemical formulators may consider adipate-containing grinding aid packages, as disclosed in CN102153308A, where 1-2 wt% adipate is combined with alkanolamines (TEA, TIPA) and glycols to improve cement fineness and reduce energy consumption during milling [1]. The exact role of the adipate component requires further elucidation, but its inclusion in patented, commercially-oriented formulations supports its technical rationale in grinding aid development [1].

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